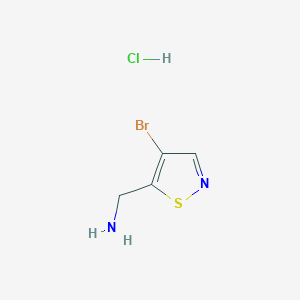

(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H5BrN2S·HCl It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride typically involves the bromination of 1,2-thiazole followed by the introduction of a methanamine group. One common method involves the reaction of 1,2-thiazole with bromine to form 4-bromo-1,2-thiazole. This intermediate is then reacted with formaldehyde and ammonium chloride under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products Formed

Substitution: Products include various substituted thiazoles depending on the nucleophile used.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include dihydrothiazoles and related compounds.

Scientific Research Applications

(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride is a compound with diverse applications in scientific research, particularly in medicinal chemistry, materials science, and biological studies. Its unique structural features, including a thiazole ring, a bromine atom, and a methanamine group, contribute to its versatile use as a building block for synthesizing pharmaceutical compounds and novel materials.

Scientific Research Applications

This compound has several scientific research applications:

- Medicinal Chemistry It serves as a fundamental building block in synthesizing pharmaceutical compounds, especially those targeting antimicrobial and anticancer activities. The thiazole moiety is crucial for binding to biological targets, while the bromine atom enhances binding affinity and specificity. The methanamine group facilitates hydrogen bonding with target molecules, increasing biological activity.

- Materials Science This compound is instrumental in developing novel materials with specific electronic or optical properties.

- Biological Studies It functions as a probe in biochemical assays to study enzyme activities and protein interactions.

This compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have demonstrated the compound's promising antimicrobial properties. In vitro assays indicate its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values determined for several pathogens, showcasing its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study assessed its effects on human cancer cell lines, showing significant growth inhibition in glioma and melanoma cell lines, with IC50 values indicating potent cytotoxicity.

Table: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Glioma | 23.30 ± 0.35 | Inhibition of Na+/K(+)-ATPase |

| Melanoma | <30 | Induction of apoptosis |

Case Studies

- In Vitro Studies A study evaluated the compound's effect on six different cancer cell lines, revealing a consistent pattern of growth inhibition across all tested lines.

- Enzyme Interaction The compound was found to inhibit specific enzymes associated with cancer progression, such as Ras oncogene activity.

Mechanism of Action

The mechanism of action of (4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity. The methanamine group can form hydrogen bonds with target molecules, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride: Similar structure but with a methoxy group at the 3-position.

(4-Chloro-1,2-thiazol-5-yl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

(4-Bromo-1,2-thiazol-5-yl)ethanamine hydrochloride: Similar structure but with an ethanamine group instead of methanamine.

Uniqueness

(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. The combination of the thiazole ring and the methanamine group also provides a versatile scaffold for further chemical modifications .

Biological Activity

(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by empirical data and case studies.

Synthesis

The synthesis of this compound typically involves the bromination of 1,2-thiazole followed by the introduction of a methanamine group. A common method includes:

- Bromination : 1,2-thiazole is reacted with bromine to form 4-bromo-1,2-thiazole.

- Formation of Methanamine : The brominated product is then treated with formaldehyde and ammonium chloride under acidic conditions to yield the target compound.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

The biological activity is attributed to several structural components:

- Thiazole Ring : The thiazole moiety is crucial for binding to biological targets.

- Bromine Atom : Enhances binding affinity and specificity towards enzymes or receptors.

- Methanamine Group : Facilitates hydrogen bonding with target molecules, increasing biological activity.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits promising antimicrobial properties. In vitro assays indicated its effectiveness against various bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showcasing its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable study assessed its effects on human cancer cell lines:

- Inhibition of Cell Growth : The compound showed significant growth inhibition in glioma and melanoma cell lines with IC50 values indicating potent cytotoxicity .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Glioma | 23.30 ± 0.35 | Inhibition of Na+/K(+)-ATPase |

| Melanoma | <30 | Induction of apoptosis |

Case Studies

- In Vitro Studies : A study evaluated the compound's effect on six different cancer cell lines, revealing a consistent pattern of growth inhibition across all tested lines .

- Enzyme Interaction : The compound was found to inhibit specific enzymes associated with cancer progression, such as Ras oncogene activity .

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| (4-Chloro-1,2-thiazol-5-yl)methanamine | Chlorine substitution at 4-position | Exhibits lower cytotoxicity compared to brominated analogs |

| 5-Bromo-thiazole | Bromine at 5-position | Known for broad-spectrum antimicrobial activity |

| 4-Methylthiazole | Methyl substitution on the thiazole ring | Exhibits neuroprotective effects |

Properties

IUPAC Name |

(4-bromo-1,2-thiazol-5-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S.ClH/c5-3-2-7-8-4(3)1-6;/h2H,1,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPIOLRWVVOSPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1Br)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.